
6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a member of the pyridazinone family and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- A study by Tishkov, Reissig, and Ioffe (2002) explored the preparation of cyclic and bicyclic β-amino acids derivatives from methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, which involved alkylation and acylation processes. These derivatives serve as precursors for the synthesis of compounds including indolizine-6- and quinolizine-3-carboxylic acids, indicating the versatility of related oxazine compounds in synthetic organic chemistry (Tishkov, Reissig, & Ioffe, 2002).
Antimicrobial Activity
- Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity. The study highlights the potential of these derivatives in pharmaceutical applications, suggesting that compounds related to 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one could also be explored for their biological activities (Hassan, 2013).
Photochromic Applications
- Tomasulo, Sortino, White, and Raymo (2005) designed and synthesized photochromic compounds incorporating fused indoline and benzooxazine fragments. These compounds exhibit fast and stable photochromic properties, demonstrating potential applications in materials science, particularly in the development of photoresponsive materials (Tomasulo et al., 2005).
Electronic and Optical Properties
- Thomas and Tyagi (2010) synthesized triarylamines based on 6H-indolo[2,3-b]quinoxaline, studying their spectra and theoretical aspects. The electronic and optical properties of these compounds, influenced by their structural configurations, point to their applicability in the fields of optoelectronics and materials chemistry (Thomas & Tyagi, 2010).
Reaction Mechanisms
- Usachev, Tabatchikova, Sevenard, and Sosnovskikh (2018) investigated the reactions of indoles with 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one, leading to the formation of specific dihydro-1,3-oxazin-6-ones. This study provides insight into the reactivity and interaction of indole derivatives with oxazine compounds, offering valuable information for synthetic strategies in organic chemistry (Usachev et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXPBVMOGTEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

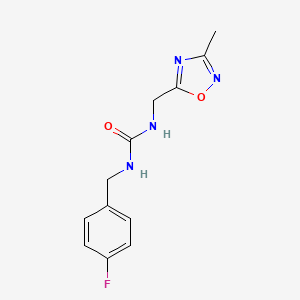
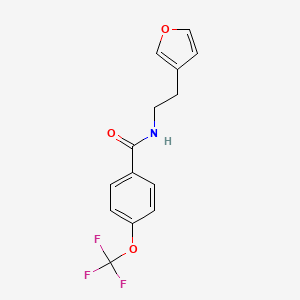

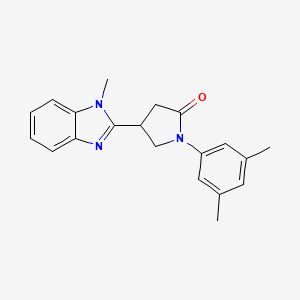

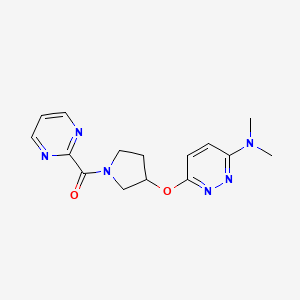
![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)
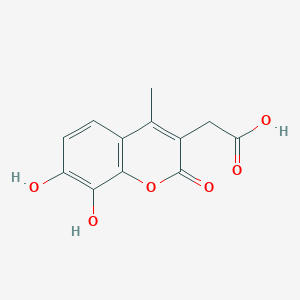
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)
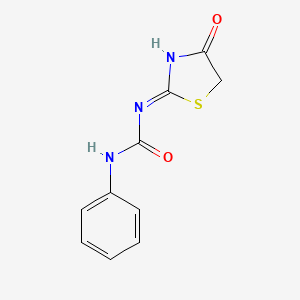



![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)